

A Technical Guide to Carbobenzoxyproline: Chemical Properties, Structure, and Experimental Protocols

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Compound of Interest		
Compound Name:	Carbobenzoxyproline	
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Introduction

N-Carbobenzoxy-L-proline, also known as N-Benzyloxycarbonyl-L-proline or Cbz-L-Proline, is a pivotal derivative of the amino acid L-proline. Its structure incorporates a benzyloxycarbonyl (Cbz or Z) group attached to the proline nitrogen, a modification first introduced in the 1930s by Max Bergmann and Leonidas Zervas as a foundational strategy in modern peptide synthesis.

[1][2] This protecting group is stable under various conditions but can be selectively removed, making Cbz-L-proline an indispensable building block for the stepwise assembly of peptides.[1]

Beyond its classical role in synthetic chemistry, **Carbobenzoxyproline** has been identified as a potent and specific inhibitor of prolidase, a metalloenzyme responsible for cleaving dipeptides with C-terminal proline or hydroxyproline residues.[3][4] This inhibitory action makes it a valuable chemical tool for researchers studying prolidase function and its role in pathologies such as prolidase deficiency (PD).[5] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to **Carbobenzoxyproline** for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers



Carbobenzoxyproline is structurally characterized by the L-proline pyrrolidine ring where the secondary amine is protected as a benzyl carbamate. This Cbz group prevents the amine from participating in unwanted reactions during peptide bond formation.

Identifier	Value
IUPAC Name	(2S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid[3][6]
CAS Number	1148-11-4[6]
Molecular Formula	C13H15NO4[3][6]
Synonyms	Benzyloxycarbonyl-L-proline, Carbobenzoxy-L-proline, Cbz-Pro-OH, Z-L-Proline, N-Cbz-L-proline[3][6]

Physicochemical Properties

The physical and chemical properties of **Carbobenzoxyproline** are summarized below. It typically appears as a white to off-white crystalline powder.[1]

Property	Value
Molecular Weight	249.27 g/mol [3]
Melting Point	75 - 78 °C[3]
pKa (Predicted)	3.99 ± 0.20[7]
Appearance	White to off-white crystalline powder or crystals[1]
Optical Rotation	[α] ²⁰ /D -60° (c=1 in Acetic Acid)[3]; -40° (c=2 in Ethanol)

Solubility

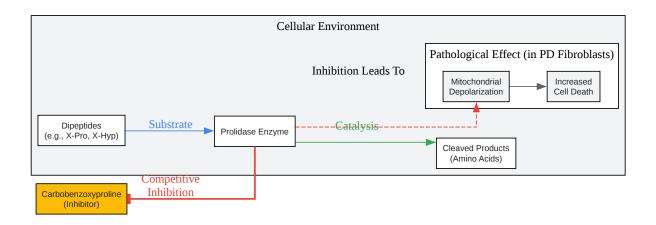
Carbobenzoxyproline exhibits solubility in various organic solvents and aqueous mixtures, which is critical for its use in both synthesis and biological assays.



Solvent/System	Observation/Concentration
Methanol	Almost transparent solubility[3][4]
In Vivo Formulation 1	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[5]
In Vivo Formulation 2	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[5]
In Vivo Formulation 3	≥ 2.5 mg/mL (10.03 mM) in 10% DMSO, 90% Corn Oil[5]

Biological Activity: Prolidase Inhibition

Carbobenzoxyproline is a well-documented competitive inhibitor of prolidase.[5] Prolidase is a specific exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving iminodipeptides. By inhibiting this enzyme, **Carbobenzoxyproline** serves as a critical tool for studying the biological consequences of impaired prolidase activity, as seen in prolidase deficiency. Research on fibroblasts from patients with this condition has shown that treatment with **Carbobenzoxyproline** can induce mitochondrial depolarization and increase cellular death, providing insights into the disease's cellular pathology.[5]





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Caption: Mechanism of Prolidase inhibition by Carbobenzoxyproline.

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of **Carbobenzoxyproline**.

4.1. Synthesis of N-Benzyloxycarbonyl-L-proline

This protocol describes the reaction of L-proline with benzyl chloroformate to yield the Cbz-protected product.[1]

Materials:

- L-Proline
- 2 M Sodium Hydroxide (NaOH) solution
- Benzyl chloroformate (Z-Cl or Cbz-Cl)
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)
- Petroleum ether

Procedure:

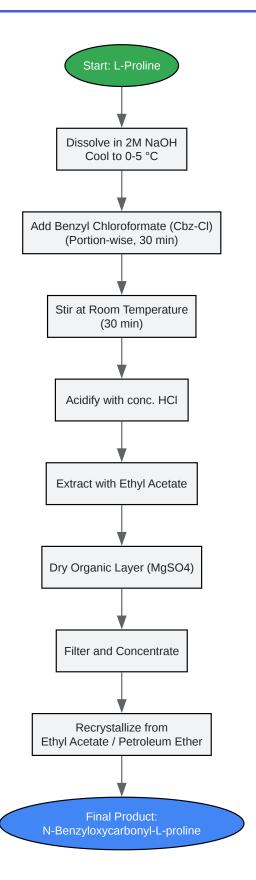
- Dissolution: Dissolve L-proline (e.g., 10.0 g, 87 mmol) in 2 M NaOH solution (40 mL) in a suitable flask.
- Cooling: Cool the solution to 0–5 °C using an ice-water bath.
- Addition of Protecting Group: Add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portion-wise to the L-proline solution over 30 minutes, maintaining the temperature at 0–5 °C. Ensure



vigorous stirring or occasional shaking.

- Warming: Remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.
- Acidification & Extraction (Purification):
 - Acidify the mixture to Congo red by carefully adding concentrated HCl.
 - Extract the resulting oil into ethyl acetate.
 - Dry the organic extract over anhydrous magnesium sulfate.
- Isolation & Recrystallization (Purification):
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate in vacuo.
 - Purify the residue by recrystallization from an ethyl acetate/petroleum ether solvent system to yield the final product.





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Caption: Workflow for the synthesis and purification of **Carbobenzoxyproline**.



4.2. Preparation of Solutions for In Vivo Studies

For animal studies, **Carbobenzoxyproline** must be dissolved in a biocompatible vehicle. The following protocol provides a method for preparing a clear, injectable solution.[5]

Materials:

- Carbobenzoxyproline
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Stock Solution: Prepare a concentrated stock solution of Carbobenzoxyproline in DMSO (e.g., 25 mg/mL).
- Working Solution Preparation (Example for 1 mL):
 - $\circ~$ Take 100 μL of the DMSO stock solution.
 - Add 400 μL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again until the solution is homogeneous.
 - \circ Add 450 µL of saline to reach a final volume of 1 mL and mix.
- Usage: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.





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Caption: Workflow for preparing a **Carbobenzoxyproline** solution for in vivo use.

4.3. In Vivo Prolidase Inhibition Protocol

This protocol outlines a general method for assessing the inhibitory effect of **Carbobenzoxyproline** on erythrocyte prolidase activity in a mouse model.[5]

Experimental Design:

- Animal Model: Mice.
- Test Compound: Carbobenzoxyproline, prepared as described in Protocol 4.2.
- Dosage: 60 mg/kg.
- Administration Route: Injection (e.g., intraperitoneal).
- Frequency: Once daily.
- Duration: 3 weeks.
- Endpoint: Measurement of prolidase activity in erythrocytes, which is expected to be significantly reduced compared to a vehicle-treated control group.

Conclusion

N-Carbobenzoxy-L-proline remains a cornerstone of synthetic peptide chemistry and a valuable probe for biochemical research. Its well-defined chemical properties, coupled with robust synthesis protocols, ensure its continued utility. Furthermore, its specific inhibitory action against prolidase provides a powerful tool for investigating collagen metabolism and related



genetic disorders, making it a molecule of significant interest to both chemists and biomedical researchers.

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